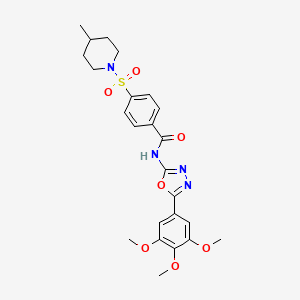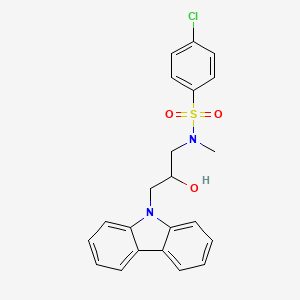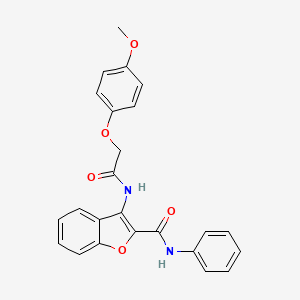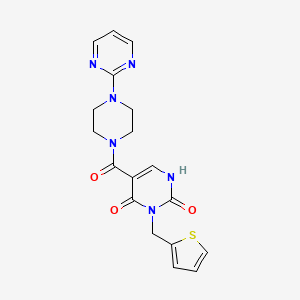![molecular formula C16H13ClN2O4 B2538924 [2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 877043-64-6](/img/structure/B2538924.png)
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACEPC and has a unique chemical structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of ACEPC is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. ACEPC has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
ACEPC has been found to have various biochemical and physiological effects, such as reducing the production of inflammatory cytokines, inhibiting the growth of cancer cells, and inducing apoptosis in cancer cells. ACEPC has also been found to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ACEPC in lab experiments include its high yield synthesis method, low toxicity, and unique chemical structure that makes it a versatile building block for the synthesis of various organic compounds. However, the limitations of using ACEPC in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on ACEPC, such as:
1. Further studies on the mechanism of action of ACEPC to better understand its anti-inflammatory and anti-cancer properties.
2. Synthesizing new derivatives of ACEPC to improve its selectivity towards cancer cells and reduce its toxicity.
3. Investigating the potential of ACEPC as a drug delivery system for targeted cancer therapy.
4. Studying the potential of ACEPC as a building block for the synthesis of new materials with unique properties.
In conclusion, ACEPC is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research on ACEPC is necessary to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of ACEPC involves the reaction between 2-acetylaniline and 6-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields ACEPC as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
ACEPC has been extensively studied for its potential applications in various fields such as medicine, material science, and organic chemistry. In medicine, ACEPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. ACEPC has also been used as a building block in the synthesis of various organic compounds due to its unique chemical structure.
Eigenschaften
IUPAC Name |
[2-(2-acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-10(20)12-4-2-3-5-13(12)19-15(21)9-23-16(22)11-6-7-14(17)18-8-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDKLJDZSBNDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2538851.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)

